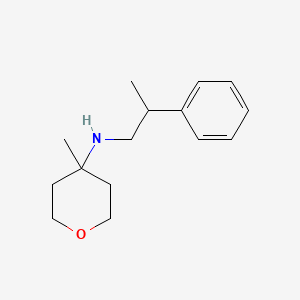![molecular formula C11H22N6 B6644403 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine, commonly known as MMT or MMTA, is a chemical compound that belongs to the class of piperazine derivatives. MMT has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
MMT acts as a TAAR1 agonist, which leads to the activation of the cAMP signaling pathway. This results in the modulation of neurotransmitter release, including dopamine, serotonin, and norepinephrine. MMT has been shown to increase the release of these neurotransmitters in specific brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMT has been shown to possess a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. MMT has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models. Additionally, MMT has been shown to possess antipsychotic properties, which may be attributed to its ability to modulate dopamine release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MMT in lab experiments is its selectivity for TAAR1. This allows for the investigation of the specific effects of TAAR1 activation on neurotransmitter release and behavior. However, one limitation of using MMT is its limited solubility in water, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for the study of MMT. One area of interest is the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, the development of more potent and selective TAAR1 agonists may lead to the discovery of novel treatments for these disorders. Another area of interest is the investigation of the role of TAAR1 in addiction and substance abuse, as MMT has been shown to modulate dopamine release, which is involved in the reward pathway. Further research may lead to the development of new treatments for addiction.
Synthesemethoden
The synthesis of MMT involves the reaction of 1-(4-chlorobenzyl)-4-methyl-1H-1,2,3-triazole with N-methylpiperazine in the presence of a base. The reaction results in the formation of MMT as a white crystalline solid. The purity of MMT can be improved through recrystallization or chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MMT has been extensively studied for its potential therapeutic applications. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties. MMT acts as a selective and potent agonist at the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain. TAAR1 activation has been linked to the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, cognition, and behavior.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-15(9-11-10-16(2)14-13-11)7-8-17-5-3-12-4-6-17/h10,12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXFCKIWWGHFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]propan-2-ol](/img/structure/B6644323.png)


![1-[4-(Hydroxymethyl)phenyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B6644339.png)
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)
![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)


![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
